N-Methyl-DL-alanine

Catalog No.
S800531
CAS No.
600-21-5
M.F
C7H9N3O2
M. Wt
103.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-DL-alanine

CAS Number

600-21-5

Product Name

N-Methyl-DL-alanine

IUPAC Name

2-(methylamino)propanoic acid

Molecular Formula

C7H9N3O2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)

InChI Key

YCFJXOFFQLPCHD-YFKPBYRVSA-N

SMILES

CC(C(=O)O)NC

Synonyms

Spinacine;59981-63-4;L-4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLICACID;(6s)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylicacid;AC1L4S5D;UNII-EG040ZE63K;EG040ZE63K;SCHEMBL3739922;SCHEMBL10544160;STOCK1N-50928;CTK1G9647;MolPort-002-524-999;MolPort-028-914-188;KST-1A7279;KST-1A7280;ZINC6090913;7292AH;AR-1A6977;AR-1A6978;KM0361;AKOS006279535;AKOS016370682;MCULE-3762251751;HE035924;HE358403

Canonical SMILES

C1C([NH2+]CC2=C1N=CN2)C(=O)[O-]

Isomeric SMILES

C1[C@H]([NH2+]CC2=C1N=CN2)C(=O)[O-]

Application in Biochemical Research

Scientific Field: Biochemistry

Summary of Application: N-Methyl-DL-alanine is utilized in biochemical research to study amino acid transport mechanisms. It serves as a non-natural amino acid that can be incorporated into peptides for investigating transport across biological membranes.

Methods of Application: Researchers employ N-Methyl-DL-alanine in trans-stimulation experiments where it is added to cell cultures to observe its uptake and transport. The compound is often radiolabeled for detection purposes.

Results: Studies have shown that N-Methyl-DL-alanine can inhibit certain natural amino acid transporters, providing insights into their function and structure .

Application in Drug Design

Scientific Field: Pharmacology

Summary of Application: In drug design, N-Methyl-DL-alanine is used to create peptide and protein analogues. These analogues can mimic or inhibit biological processes, aiding in the development of new therapeutics.

Methods of Application: The compound is synthesized into peptides using solid-phase peptide synthesis techniques. It is then tested for biological activity in various assays.

Results: The incorporation of N-Methyl-DL-alanine into peptides has led to the creation of molecules with improved stability and potency compared to their natural counterparts .

Application in Enzyme Function Studies

Scientific Field: Enzymology

Summary of Application: N-Methyl-DL-alanine is a tool for studying enzyme-substrate interactions, particularly in enzymes that recognize alanine substrates.

Methods of Application: Enzymes are incubated with N-Methyl-DL-alanine, and their activity is measured. Kinetic parameters such as Km and Vmax are determined to assess the impact of the methyl group on enzyme function.

Results: Research has indicated that enzymes exhibit different affinities and catalytic efficiencies when interacting with N-Methyl-DL-alanine, which helps in understanding enzyme specificity .

Application in Proteomics

Scientific Field: Proteomics

Summary of Application: N-Methyl-DL-alanine is used in proteomics to modify proteins and study their structure-function relationships.

Methods of Application: Proteins are chemically modified with N-Methyl-DL-alanine, and changes in their structure and function are analyzed using techniques like mass spectrometry and X-ray crystallography.

Results: Modifications with N-Methyl-DL-alanine have revealed the importance of certain residues in protein stability and activity .

Application in Metabolomics

Scientific Field: Metabolomics

Summary of Application: This compound is used in metabolomics studies to identify novel metabolites and pathways.

Methods of Application: N-Methyl-DL-alanine is introduced into metabolic systems, and its incorporation into metabolites is tracked using GC-MS and other analytical techniques.

Results: The use of N-Methyl-DL-alanine has led to the discovery of new metabolites and provided a deeper understanding of metabolic pathways .

Application in Antibiotic Development

Scientific Field: Microbiology

Summary of Application: N-Methyl-DL-alanine is used in the development of antibiotics by being incorporated into antimicrobial peptides.

Methods of Application: Antimicrobial peptides containing N-Methyl-DL-alanine are synthesized and tested against various bacterial strains to evaluate their efficacy.

Results: Peptides containing N-Methyl-DL-alanine have shown increased resistance to proteolytic degradation, enhancing their potential as therapeutic agents .

Application in Neurotransmitter Research

Scientific Field: Neuroscience

Summary of Application: N-Methyl-DL-alanine is used to study the role of methylated amino acids in neurotransmission. It helps in understanding the synthesis and function of methylated neurotransmitters.

Methods of Application: The compound is used in in vitro assays to test its interaction with neurotransmitter receptors and transporters, often employing electrophysiological techniques.

Results: Findings suggest that N-Methyl-DL-alanine can modulate neurotransmitter systems, providing insights into the role of methylation in neural communication .

Application in Agricultural Chemistry

Scientific Field: Agricultural Chemistry

Summary of Application: In agricultural chemistry, N-Methyl-DL-alanine is explored for its potential use in enhancing crop resistance to pests and diseases by being part of the plant’s defense mechanism.

Methods of Application: The compound is applied to crops, and its effects on plant metabolism and pest resistance are studied through field trials and laboratory analyses.

Results: Early research indicates that N-Methyl-DL-alanine may contribute to the development of pest-resistant crop varieties .

Application in Environmental Biotechnology

Scientific Field: Environmental Biotechnology

Summary of Application: N-Methyl-DL-alanine is investigated for its role in bioremediation processes, particularly in the degradation of environmental pollutants.

Methods of Application: Microbial cultures capable of metabolizing N-Methyl-DL-alanine are introduced to contaminated environments, and their impact on pollutant levels is monitored.

Results: Studies have shown that certain microbes can utilize N-Methyl-DL-alanine, leading to a reduction in specific pollutants, thus aiding in environmental cleanup efforts .

Application in Synthetic Biology

Scientific Field: Synthetic Biology

Summary of Application: This compound is used in synthetic biology to engineer novel biological pathways and organisms with unique metabolic capabilities.

Methods of Application: Genetic engineering techniques are used to incorporate genes that metabolize N-Methyl-DL-alanine into host organisms, creating new metabolic pathways.

Application in Food Science

Scientific Field: Food Science

Summary of Application: N-Methyl-DL-alanine is studied for its effects on food preservation and flavor enhancement due to its structural similarity to naturally occurring amino acids.

Methods of Application: The compound is added to food products, and its impact on shelf life, taste, and nutritional value is assessed through sensory evaluation and nutritional analysis.

Results: Preliminary results show that N-Methyl-DL-alanine can alter the flavor profile of foods and may have preservative properties .

Application in Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of Application: N-Methyl-DL-alanine serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Methods of Application: The compound is used in various chemical reactions, such as condensation and substitution reactions, to create larger molecules with desired properties.

Results: The use of N-Methyl-DL-alanine in chemical synthesis has led to the creation of diverse compounds with applications in multiple industries .

Application in Amino Acid Transport Mechanisms

Scientific Field: Cell Biology

Summary of Application: N-Methyl-DL-alanine is used to investigate amino acid transport mechanisms in cells, particularly focusing on trans-stimulation processes.

Methods of Application: The compound is introduced into cell cultures to observe its uptake and interaction with various transporters, often using radiolabeled forms for detection.

Results: The studies have provided insights into the specificity and regulation of amino acid transporters, which are crucial for cellular metabolism and signaling .

Application in Peptide and Protein Analogues

Scientific Field: Molecular Biology

Summary of Application: N-Methyl-DL-alanine is incorporated into peptide and protein analogues for use in drug design, allowing researchers to mimic or disrupt biological processes.

Methods of Application: Synthetic biology techniques are employed to construct these analogues, which are then tested for their biological activity in various model systems.

Results: This approach has led to the development of new therapeutic agents with enhanced stability and efficacy .

Application in Chemical Synthesis

Summary of Application: N-Methyl-DL-alanine serves as a building block in the synthesis of complex organic molecules, which have applications in pharmaceuticals and materials science.

Methods of Application: The compound is used in various chemical reactions to create larger molecules with desired properties, leveraging its unique structural features.

  • NMA is a derivative of the proteinogenic amino acid alanine, with a methyl group attached to the nitrogen atom adjacent to the central carbon [].
  • It can exist in two mirror-image forms (L- and D- isomers), denoted by DL in this case [].
  • NMA is found naturally in some organisms but is not commercially produced from biological sources [].

Molecular Structure Analysis

  • NMA has a central carbon atom bonded to an amino group (NH2), a carboxylic acid group (COOH), a methyl group (CH3), and a hydrogen atom (H) [].
  • The presence of the methyl group distinguishes it from alanine, which has a simple hydrogen atom at that position [].

Chemical Reactions Analysis

  • Synthesis: NMA can be synthesized from various starting materials through organic chemical reactions. Specific details of these reactions are beyond the scope of this analysis but can be found in relevant scientific literature.
  • Due to its structural similarity to alanine, NMA can participate in some reactions typical of amino acids, but its specific reactivity may differ [].

Physical and Chemical Properties

  • NMA appears as a white to off-white crystalline powder [].
  • Melting point: 317°C [].
  • Solubility: Soluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].
  • NMA plays a role in cellular metabolism, particularly in the mitochondria.
  • It can act as a competitive inhibitor of mitochondrial transporters, affecting the uptake of other substances.
  • Research suggests NMA may influence fatty acid synthesis and oxidation processes within cells [].
  • Specific safety data for NMA is limited.
  • As with any research chemical, it is important to handle NMA with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting following established safety protocols [].

XLogP3

-2.5

UNII

H5152L2RBJ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59981-63-4

Wikipedia

N-methyl-L-alanine
N-methylalanine

Dates

Modify: 2023-08-15

Synthesis of Cyclophane-Braced Peptide Macrocycles via Palladium-Catalyzed Intramolecular C(sp

Xinghua Li, Liping Qi, Bo Li, Zhenxiang Zhao, Gang He, Gong Chen
PMID: 32706585   DOI: 10.1021/acs.orglett.0c02342

Abstract

A method for the construction of cyclophane-braced peptide macrocycles via Pd-catalyzed aminoquinoline-directed intramolecular C(sp
)-H arylation with aryl iodides is developed. Unlike our previous AQ-directed exo-type intramolecular C-H arylation of long alkyl tails, this endo-type C-H cyclization reaction takes places on the β-methyl group of
-methyl alanine at the C-termini of peptides. Unusual C-N cleavage side products of Ala were observed and attributed to intramolecular deprotonation-assisted α,β-elimination of the palladacycle intermediate.


Hydrogen-deuterium exchange of α-carbon protons and fragmentation pathways in N-methylated glycine and alanine-containing peptides derivatized by quaternary ammonium salts

Remigiusz Bąchor, Magdalena Rudowska, Alicja Kluczyk, Piotr Stefanowicz, Zbigniew Szewczuk
PMID: 24913405   DOI: 10.1002/jms.3371

Abstract

Recently, we developed a selective and efficient method of hydrogen-deuterium exchange (HDX) at the α-carbon (α-C) of sarcosine residue (N-methylglycine) in model peptides [Bąchor et al. J. Mass Spectrom. 2014, 49, 43]. Here, we report the influence of quaternary ammonium (QA) group on HDX at the α-C of sarcosine and N-methylalanine in peptides. The obtained results suggest a significant acceleration of the HDX in sarcosine residue caused by the presence of QA. The effect depends on the distance between the sarcosine residue and QA moiety. The deuterons, introduced at α-C, are resistant to the back-exchange in acidic aqueous solution. The collision induced dissociation of the deuterium-labeled analogs of QA-tagged oligosarcosine peptides without mobile hydrogen revealed the mobilization of the hydrogens localized at α-C of sarcosine residue.


Low levels of serum serotonin and amino acids identified in migraine patients

Caixia Ren, Jia Liu, Juntuo Zhou, Hui Liang, Yayun Wang, Yinping Sun, Bin Ma, Yuxin Yin
PMID: 29294327   DOI: 10.1016/j.bbrc.2017.11.203

Abstract

Migraine is a highly disabling primary headache associated with a high socioeconomic burden and a generally high prevalence. The clinical management of migraine remains a challenge. This study was undertaken to identify potential serum biomarkers of migraine. Using Liquid Chromatography coupled to Mass Spectrometry (LC-MS), the metabolomic profile of migraine was compared with healthy individuals. Principal component analysis (PCA) and Orthogonal partial least squares-discriminant analysis (orthoPLS-DA) showed the metabolomic profile of migraine is distinguishable from controls. Volcano plot analysis identified 10 serum metabolites significantly decreased during migraine. One of these was serotonin, and the other 9 were amino acids. Pathway analysis and enrichment analysis showed tryptophan metabolism (serotonin metabolism), arginine and proline metabolism, and aminoacyl-tRNA biosynthesis are the three most prominently altered pathways in migraine. ROC curve analysis indicated Glycyl-l-proline, N-Methyl-dl-Alanine and l-Methionine are potential sensitive and specific biomarkers for migraine. Our results show Glycyl-l-proline, N-Methyl-dl-Alanine and l-Methionine may be as specific or more specific for migraine than serotonin which is the traditional biomarker of migraine. We propose that therapeutic manipulation of these metabolites or metabolic pathways may be helpful in the prevention and treatment of migraine.


Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction

Alexandra Doddridge, Michael Collins, Helen Salouros
PMID: 28658566   DOI: 10.1002/dta.2239

Abstract

Novel methods for synthesising methylamphetamine precursors are appearing in clandestine laboratories within Australia. One such laboratory involved the synthesis of ephedrine from N-methylalanine and benzaldehyde via the Akabori-Momotani reaction. This article presents chiral and stable isotope ratios of ephedrine synthesised via this method, along with a chemical profile of methylamphetamine produced from this ephedrine. Based on the chiral results and the δ
C, δ
N, and δ
H values, it is possible to distinguish ephedrine made via the Akabori-Momotani reaction from ephedrine of a "natural", "semi-synthetic", or "fully-synthetic" origin. Methylamphetamine and ephedrine samples synthesised from benzaldehyde having an enriched δ
H value (ie, > 0‰), via the Akabori-Momotani reaction, had an isotopic profile which set them apart from all other methylamphetamine samples. It was noted, however, that using stable isotope ratios alone to determine the precursor of methylamphetamine is limited; they could not with confidence differentiate between methylamphetamine and ephedrine synthesised from benzaldehyde having a depleted δ
H value (ie, <0‰) from other ephedrine sources and phenyl-2-propanone based methylamphetamine samples profiled.


Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification

Yangmei Li, Nina Bionda, Austin Yongye, Phaedra Geer, Maciej Stawikowski, Predrag Cudic, Karina Martinez, Richard A Houghten
PMID: 24023000   DOI: 10.1002/cmdc.201300232

Abstract

β-Sheet antimicrobial peptides (AMPs) are well recognized as promising candidates for the treatment of multidrug-resistant bacterial infections. To dissociate antimicrobial activity and hemolytic effect of β-sheet AMPs, we hypothesize that N-methylation of the intramolecular hydrogen bond(s)-forming amides could improve their specificities for microbial cells over human erythrocytes. We utilized a model β-sheet antimicrobial peptide, gramicidin S (GS), to study the N-methylation effects on the antimicrobial and hemolytic activities. We synthesized twelve N-methylated GS analogues by replacement of residues at the β-strand and β-turn regions with N-methyl amino acids, and tested their antimicrobial and hemolytic activities. Our experiments showed that the HC50 values increased fivefold compared with that of GS, when the internal hydrogen-bonded leucine residue was methylated. Neither hemolytic effect nor antimicrobial activity changed when proline alone was replaced with N-methylalanine in the β-turn region. However, analogues containing N-methylleucine at β-strand and N-methylalanine at β-turn regions exhibited a fourfold increase in selectivity index compared to GS. We also examined the conformation of these N-methylated GS analogues using (1)H NMR and circular dichroism (CD) spectroscopy in aqueous solution, and visualized the backbone structures and residue orientations using molecular dynamics simulations. The results show that N-methylation of the internal hydrogen bond-forming amide affected the conformation, backbone shape, and side chain orientation of GS.


Exploration of the P6/P7 region of the peptide-binding site of the human class II major histocompatability complex protein HLA-DR1

Zarixia Zavala-Ruiz, Eric J Sundberg, Jennifer D Stone, Daniel B DeOliveira, Iat C Chan, Jennifer Svendsen, Roy A Mariuzza, Lawrence J Stern
PMID: 12952957   DOI: 10.1074/jbc.M307652200

Abstract

Crystal structures of the class II major histocompatibilty complex (MHC) protein, HLA-DR1, generally show a tight fit between MHC and bound peptide except in the P6/P7 region of the peptide-binding site. In this region, there is a shallow water-filled pocket underneath the peptide and between the pockets that accommodate the P6 and P7 side chains. We investigated the properties of this pocket with the idea of engineering substitutions into the corresponding region of peptide antigens to increase their binding affinity for HLA-DR1. We investigated d-amino acids and N-alkyl modifications at both the P6 and P7 positions of the peptide and found that binding of peptides to HLA-DR1 could be increased by incorporating an N-methyl substitution at position 7 of the peptide. The crystal structure of HLA-DR1 bound to a peptide containing a P7 N-methyl alanine was determined. The N-methyl group orients in the P6/P7 pocket, displacing one of the waters usually bound in this pocket. The structure shows that the substitution does not alter the conformation of the bound peptide, which adopts the usual polyproline type II helix. An antigenic peptide carrying the N-methyl modification is taken up by antigen-presenting cells and loaded onto endogenous class II MHC molecules for presentation, and the resultant MHC-peptide complexes activate antigen-specific T-cells. These results suggest a possible strategy for increasing the affinity of weakly immunogenic peptides that might be applicable to the development of vaccines and diagnostic reagents.


Effect of a carboxyl group on the chemiluminescent reaction of tris(2,2'-bipyridine)ruthenium(III) with aliphatic amines

Hitoshi Kodamatani, Yu Komatsu, Shigeo Yamazaki, Keiitsu Saito
PMID: 19174230   DOI: 10.1016/j.talanta.2008.11.001

Abstract

The effect of a carboxyl group beside nitrogen of aliphatic amines on the tris(2,2'-bipyridine)ruthenium(III), Ru(bpy)(3)(3+), chemiluminescent reaction was examined. It has been shown that a carboxylate anion promotes the chemiluminescent reaction at a lower pH and then the aliphatic amines with this substituent can be sensitively detected compared with corresponding aliphatic amines without this substituent. Based on this finding, preliminary studies on simultaneous determination of 4-hydroxyproline, N-methylglycine, N-methylalanine, proline, and pipecolic acid in human serum have been performed using isocratic reversed-phase ion-pair high-performance liquid chromatography (HPLC) with electrogenerated Ru(bpy)(3)(3+) chemiluminescent detection. The detection limits (signal-to-noise ratio of 3) with the proposed method were 3.0, 12, 2.7, 4.6, and 10nM for 4-hydroxyproline, N-methylglycine, N-methylalanine, proline, and pipecolic acid, respectively.


Analogue-resistant mutants of Azotobacter chroococcum derepressed for nitrogenase activity and early ammonia excretion having potential as inoculants for cereal crops

K Lakshminarayana, B Shukla, S S Sindhu, P Kumari, N Narula, R K Sheoran
PMID: 11218815   DOI:

Abstract

Spontaneous mutants resistant to methionine sulfoximine (Msx), methyl alanine (Mal) and methyl ammonium chloride (Mac) were derived from A. chroococcum strain A103. Msx and Mal-resistant mutants expressed 1.73 to 10.98% of the fully derepressed nitrogenase activity when grown in Burk's medium containing ammonium acetate. Mac-resistant mutants did not express nitrogenase activity in ammonium acetate supplemented medium. The mutants excreted ammonia even after 2 days of growth and some mutants excreted more ammonia as compared to the parent. Selected mutants were inoculated on wheat (Triticum aestivum) and barley (Hordeum vulgare) under field conditions. Majority of the derepressed mutants increased grain yield of wheat and barley varying from 1.2 to 33.3%. However, host-dependent effects on grain yield were observed with different mutants. Two mutants, Mal 27 and Mac 19 showed significant increase in grain yields of both the crops. The results suggest that metabolic analogue-resistant mutants of Azotobacter have potential for use as a biofertilizer for cereal crops.


Monomeric sarcosine oxidase: 2. Kinetic studies with sarcosine, alternate substrates, and a substrate analogue

M A Wagner, M S Jorns
PMID: 10913293   DOI: 10.1021/bi000350y

Abstract

Monomeric sarcosine oxidase (MSOX) is a flavoenzyme that catalyzes the oxidative demethylation of sarcosine (N-methylglycine) to yield glycine, formaldehyde, and hydrogen peroxide. MSOX can oxidize other secondary amino acids (N-methyl-L-alanine, N-ethylglycine, and L-proline), but N,N-dimethylglycine, a tertiary amine, is not a substrate. N-Methyl-L-alanine is a good alternate substrate, exhibiting a k(cat) value (8700 min(-)(1)) similar to sarcosine (7030 min(-)(1)). Turnover with L-proline (k(cat) = 25 min(-)(1)) at 25 degrees C occurs at less than 1% of the rate observed with sarcosine. MSOX is converted to a two-electron reduced form upon anaerobic reduction with sarcosine or L-proline. No evidence for a spectrally detectable intermediate was obtained in reductive half-reaction studies with L-proline. The reductive half-reaction with L-proline at 4 degrees C exhibited saturation kinetics (k(lim) = 6.0 min(-)(1), K(d) = 260 mM) and other features consistent with a mechanism in which a practically irreversible reduction step (E(ox). S --> E(red).P) with a rate constant, k(lim), is preceded by a rapidly attained equilibrium (K(d)) between free E and the E.S complex. Steady-state kinetic studies with sarcosine and N-methyl-L-alanine in the absence or presence of a dead-end inhibitor (pyrrole-2-carboxylate) indicate that catalysis proceeds via a "modified" ping pong mechanism in which oxygen reacts with E(red).P prior to the dissociation of the imino acid product. In this mechanism, double reciprocal plots will appear nearly parallel (as observed) if the reduction step is nearly irreversible. A polar mechanism, involving formation of a covalent 4a-flavin-substrate adduct is one of several plausible mechanisms for sarcosine oxidation. Thiols are known to form similar 4a-flavin adducts. MSOX does not form a 4a-adduct with thioglycolate but does form a charge-transfer complex that undergoes an unanticipated one-electron-transfer reaction to yield the anionic flavin radical.


1H-NMR and 13C-NMR investigation of complexes of Mn2+ with ocytocin analogues in (2H6)dimethylsulfoxide

G Valensin, A Maccotta, E Gaggelli, Z Grzonka, F Kasprzykowski, H Kozlowski
PMID: 8797844   DOI: 10.1111/j.1432-1033.1996.0118h.x

Abstract

Several ocytocin analogues were synthesised by substitution of the Pro residue with sarcosine or N-methylalanine, the glutamine residue with threonine and one of the cysteines with 2-mercaptopropionic acid. All the derivatives were investigated by NMR in dimethylsulfoxide solutions and evidence was obtained for similar preferred conformations in the solution free state. All peptides were shown to form complexes with Mn2+ in solution by the strong paramagnetic effects experienced by several proton resonances. Two structures could be determined, one formed by peptides containing threonine and the other by the remaining peptides. The two structures were delineated by molecular modelling using the Mn(2+)-proton distances obtained by NMR as restraints.


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